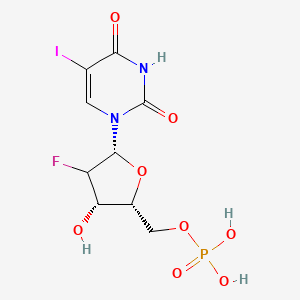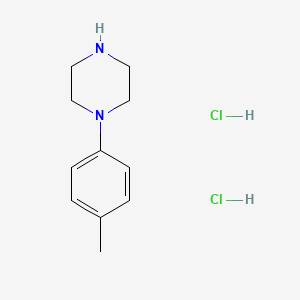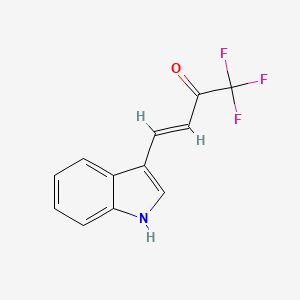
Fialuridine 5'-Monophosphate
Übersicht
Beschreibung
Fialuridine 5'-Monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₁FIN₂O₈P and its molecular weight is 452.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Fialuridine Hepatotoxicity
Fialuridine hepatotoxicity, characterized by delayed onset, presents a unique case for studying drug-induced liver injury. Research utilizing 3D spheroid cultures of primary human hepatocytes has shed light on the chronic hepatotoxic effects of fialuridine. Key findings include the involvement of ROS formation, lipid accumulation, and apoptosis induction. The study highlights the importance of long-term exposure models to detect such chronic toxicity events, underscoring the critical role of mitochondrial dysfunction in fialuridine-induced hepatotoxicity (Hendriks et al., 2019).
Fialuridine in Infection Imaging
Fialuridine, labeled with iodine-124, has been explored as a potential tool for infection imaging in patients with suspected prosthetic joint infections. The study investigated the biodistribution, dosimetry, and diagnostic accuracy of [(124)I]FIAU PET/CT imaging. Despite acceptable dosimetry, the utility of [(124)I]FIAU for clinical detection was limited by poor image quality and low specificity, indicating the need for further refinement of imaging techniques for better diagnosis of such infections (Zhang et al., 2016).
Advanced Hepatic Functions in Long-term Culture
A study on the long-term culture of human liver tissue with advanced hepatic functions provided insights into the utility of engineered liver tissues for drug testing. The tissues exhibited advanced differentiation features, such as drug metabolism and hepatitis C virus infection support, over extended periods. This model predicted the fatal hepatotoxicity of fialuridine, highlighting its potential in preclinical drug safety assessments and therapeutic strategies (Ng et al., 2017).
Differentiated Liver Model for Delayed Toxicity Investigation
The HepaRG cell model has been utilized to study fialuridine-induced delayed toxicity, particularly focusing on mitochondrial replication inhibition. The model demonstrated translational relevance by replicating clinic-like toxic effects, including mitochondrial DNA content reduction and respiratory dysfunction, which were not observed in HepG2 cells. This emphasizes the potential of differentiated liver models in assessing prolonged drug exposure and mitochondrial replication inhibition (Jolly et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fialuridine 5’-Monophosphate primarily targets the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of fialuridine , while TK2 is responsible for the phosphorylation of fialuridine into active triphosphate metabolites .
Mode of Action
Fialuridine 5’-Monophosphate interacts with its targets, ENT1 and TK2, leading to changes in the cell. The compound is transported into the mitochondria by ENT1 . Once inside, it is phosphorylated by TK2 into active triphosphate metabolites . These metabolites are then incorporated into mitochondrial DNA, leading to impaired DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by Fialuridine 5’-Monophosphate involve the mitochondrial transport and DNA synthesis pathways. The compound’s interaction with ENT1 and TK2 disrupts the normal functioning of these pathways, leading to mitochondrial dysfunction . This dysfunction is suggested by a decrease in the expression of mtDNA-encoded genes .
Result of Action
The molecular and cellular effects of Fialuridine 5’-Monophosphate’s action include the formation of reactive oxygen species, lipid accumulation, and induction of apoptosis . These effects are a result of the compound’s interaction with its targets and its impact on mitochondrial function .
Action Environment
The action, efficacy, and stability of Fialuridine 5’-Monophosphate can be influenced by various environmental factors. For instance, the compound’s toxicity was only detectable after seven days of repeated exposure . This suggests that the duration of exposure can significantly impact the compound’s action.
Biochemische Analyse
Biochemical Properties
Fialuridine 5’-Monophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be incorporated into the nascent DNA chain during in vitro DNA synthesis .
Cellular Effects
Fialuridine 5’-Monophosphate has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA polymerase gamma, leading to a decrease in mitochondrial DNA (mtDNA) abundance and causing mitochondrial structural defects in cultured hepatoblasts .
Molecular Mechanism
The molecular mechanism of Fialuridine 5’-Monophosphate involves its binding interactions with biomolecules and changes in gene expression. It inhibits DNA polymerase gamma at sites of multiple adjacent analog incorporation . This inhibition leads to a decrease in mtDNA abundance and causes mitochondrial structural defects in cultured hepatoblasts .
Temporal Effects in Laboratory Settings
The effects of Fialuridine 5’-Monophosphate change over time in laboratory settings. It has been observed that Fialuridine toxicity is only detectable after 7 days of repeated exposure . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fialuridine 5’-Monophosphate vary with different dosages in animal models. For instance, dose-dependent liver toxicity was detected in chimeric mice treated with Fialuridine 5’-Monophosphate for 14 days .
Metabolic Pathways
Fialuridine 5’-Monophosphate is involved in several metabolic pathways. It interacts with enzymes such as thymidine kinase 2 (TK2), which is crucial for its phosphorylation into the active triphosphate metabolites .
Transport and Distribution
Fialuridine 5’-Monophosphate is transported and distributed within cells and tissues. The human equilibrative nucleoside transporter 1 (ENT1) is implicated in the mitochondrial transport of Fialuridine 5’-Monophosphate .
Subcellular Localization
The subcellular localization of Fialuridine 5’-Monophosphate is primarily in the mitochondria, where it exerts its effects . Its activity or function could be influenced by its localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRJOIEMCOPIZ-TZLAVLDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912421 | |
| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99891-31-3 | |
| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)
